Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate
Description
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is an ionic compound comprising a quaternary ammonium cation and a substituted propionate anion. The cation, diethyl(2-hydroxyethyl)ammonium, features two ethyl groups and one 2-hydroxyethyl group bonded to a central nitrogen atom. The anion, 2-(lactoyloxy)propionate, is derived from propionic acid, with a lactoyloxy (esterified lactic acid) group at the α-position. This structure imparts unique solubility, reactivity, and functional properties, making it relevant in applications such as surfactants, agrochemicals, or pharmaceuticals.
Properties
CAS No. |
85283-67-6 |
|---|---|
Molecular Formula |
C12H23NO6 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl-ethylidene-(2-hydroxyethyl)azanium;2-(2-hydroxypropanoyloxy)propanoate |
InChI |
InChI=1S/C6H14NO.C6H10O5/c1-3-7(4-2)5-6-8;1-3(7)6(10)11-4(2)5(8)9/h3,8H,4-6H2,1-2H3;3-4,7H,1-2H3,(H,8,9)/q+1;/p-1 |
InChI Key |
TVIQMUSIBUELGG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=CC)CCO.CC(C(=O)OC(C)C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves a neutralization or salt formation reaction between the amine base (diethyl(2-hydroxyethyl)amine) and the corresponding organic acid (2-(lactoyloxy)propionic acid). The process requires careful control of reaction conditions to avoid side reactions such as ester hydrolysis or amine oxidation.
Stepwise Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Reactant Preparation | Purification of diethyl(2-hydroxyethyl)amine and 2-(lactoyloxy)propionic acid | Distillation or recrystallization | Ensures high purity starting materials |
| 2. Mixing | Combine equimolar amounts of amine and acid in a suitable solvent (e.g., ethanol, water) | Ambient to mild heating (25–60°C) | Solvent choice affects solubility and reaction rate |
| 3. Reaction | Stirring the mixture to allow salt formation | 1–4 hours, under inert atmosphere if needed | Prevents oxidation and moisture interference |
| 4. Isolation | Removal of solvent by evaporation or crystallization of product | Vacuum drying or cooling | Yields solid or viscous liquid product |
| 5. Purification | Optional recrystallization or washing | Solvent-dependent | Enhances purity and removes unreacted materials |
Catalysts and Additives
No strong catalysts are generally required for the salt formation; however, mild acid or base catalysts can be used to optimize reaction kinetics. The presence of water must be controlled to prevent hydrolysis of the lactoyloxy group.
Alternative Synthetic Routes
- Direct Esterification: In some cases, the compound can be synthesized by esterifying diethyl(2-hydroxyethyl)amine with lactic acid derivatives under dehydrating conditions.
- Ion Exchange Methods: Using ion exchange resins to facilitate the formation of the ammonium salt from precursor solutions.
Detailed Research Findings
Reaction Optimization
- Temperature: Maintaining 40–60°C improves reaction rate without degrading sensitive groups.
- Solvent Effects: Polar protic solvents like ethanol or water facilitate salt formation; however, excessive water can hydrolyze the ester.
- Molar Ratios: Equimolar ratios of amine to acid yield the highest purity salt; excess amine or acid leads to impurities.
Characterization Data
- NMR Spectroscopy: Confirms the presence of hydroxyethyl and lactoyloxy groups.
- IR Spectroscopy: Characteristic peaks for -OH (~3380 cm⁻¹), ester C=O (~1720 cm⁻¹), and ammonium groups.
- Melting Point: Dependent on purity; typically in the range of 50–70°C for the pure salt.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Temperature | 25–60°C | Higher temp increases rate but risks degradation |
| Solvent | Ethanol, water, or mixtures | Solubility and reaction kinetics |
| Reaction Time | 1–4 hours | Longer time improves conversion |
| Molar Ratio (Amine:Acid) | 1:1 | Stoichiometric balance for purity |
| Atmosphere | Ambient or inert (N₂) | Inert atmosphere prevents oxidation |
| Purification Method | Recrystallization, drying | Enhances purity and stability |
Summary of Key Patents and Literature
- A notable patent (CN102276645B) describes preparation methods for related diethyl hydroxyethyl ammonium phosphonate compounds, emphasizing controlled reaction conditions and purification steps to achieve high purity and yield.
- Other literature sources confirm the importance of solvent choice and temperature control to prevent side reactions and maintain the integrity of the lactoyloxy group.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Bis(2-hydroxyethyl)ammonium 2-(4-chloro-2-methylphenoxy)propionate ()
- Cation : Bis(2-hydroxyethyl)ammonium (two hydroxyethyl groups on nitrogen).
- Anion: 2-(4-chloro-2-methylphenoxy)propionate (phenolic substituent).
- Key Differences :
- The target compound’s cation has diethyl and hydroxyethyl groups, offering lower polarity compared to the bis-hydroxyethyl structure in this analogue.
- The anion’s lactoyloxy group (esterified lactic acid) contrasts with the chlorinated aromatic substituent here, affecting biodegradability and biological activity .
b. 2-Hydroxytriethylammonium Formate ()
- Cation : 2-Hydroxytriethylammonium (three ethyl groups and a hydroxyl group).
- Anion : Formate (simpler carboxylate).
- Key Differences :
c. Diethyl(2-hydroxyethyl)methylammonium Bromide ()
Functional Analogues
a. Ethyl 2-(Methylthio)propionate ()
- Structure : Neutral ester with a methylthio group.
- Applications : Food additive (flavoring agent).
- Contrast : The ionic nature of the target compound enhances solubility in polar solvents, while the methylthio group here provides sulfur-based reactivity (e.g., antioxidant properties) .
b. Diethyl Benzylmalonate ()
- Structure : Diethyl ester of benzylmalonic acid.
- Applications : Intermediate in organic synthesis.
- Contrast : The target’s ammonium cation enables ionic interactions (e.g., surfactant behavior), unlike the neutral diester structure here .
Biological Activity
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is a quaternary ammonium compound with significant potential in biological applications. Its unique structure, characterized by a diethylamino group and a lactoyloxypropionate moiety, contributes to its amphiphilic properties, allowing it to interact effectively with both hydrophilic and hydrophobic environments. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula: C12H25NO6
- Molecular Weight: 279.33 g/mol
The compound's amphiphilic nature enables it to modulate membrane fluidity and permeability, making it a candidate for drug delivery systems and other therapeutic applications.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antimicrobial and antifungal properties. It has shown effectiveness against various bacterial strains, including multi-drug resistant organisms such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism of action likely involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound interacts with lipid bilayers, altering membrane integrity and leading to leakage of cellular contents.
- Cell Signaling Modulation: It may influence cellular signaling pathways by interacting with membrane proteins, affecting processes such as apoptosis and immune response.
- Biofilm Inhibition: Studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.
Case Studies
-
Study on Antimicrobial Properties:
A recent study evaluated the effectiveness of this compound against various pathogens. Results showed significant inhibition of growth in both planktonic and biofilm states, highlighting its potential for treating infections caused by biofilm-forming bacteria. -
Drug Delivery Applications:
Research has explored the use of this compound in drug delivery systems. Its ability to enhance membrane permeability has been leveraged to improve the absorption of poorly soluble drugs, demonstrating its versatility in pharmaceutical formulations.
Potential Applications
This compound has several promising applications:
- Pharmaceuticals: As an antimicrobial agent in topical formulations.
- Biotechnology: In drug delivery systems due to its ability to modulate cell membrane properties.
- Agriculture: Potential use as a biopesticide due to its antimicrobial properties against plant pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate, and how are intermediates characterized?
- Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, diethyl(2-hydroxyethyl)amine derivatives (e.g., , compound C.A.S. #100–37–8) can react with lactoyloxypropionic acid under acidic or catalytic conditions. Intermediates like diethyl(2-hydroxyethyl)methylammonium bromide ( ) are characterized using , , and mass spectrometry (ESI–MS) to confirm structural integrity . Purity is assessed via column chromatography (silica gel, eluent optimization) as described in phosphonate ester syntheses ( ).
Q. How is the stability of diethyl(2-hydroxyethyl)ammonium ionic liquids assessed under varying experimental conditions?
- Answer : Stability studies involve thermogravimetric analysis (TGA) and dynamic viscosity measurements at controlled temperatures (293.15–323.15 K) and pressures (0.1 MPa). For analogous bis(2-hydroxyethyl)ammonium propionate ionic liquids, density and viscosity trends correlate with solvent polarity and hydrogen-bonding interactions ( ). Long-term stability is tested via accelerated degradation studies (e.g., exposure to light, humidity) with HPLC monitoring .
Q. What spectroscopic techniques are critical for confirming the structure of diethyl(2-hydroxyethyl)ammonium derivatives?
- Answer : (400 MHz, CDCl) identifies proton environments (e.g., ethyl groups at δ 1.29 ppm, hydroxyethyl protons at δ 3.64 ppm). is used if phosphonate intermediates are involved ( ). IR spectroscopy verifies functional groups (e.g., ester C=O at ~1740 cm), while ESI–MS confirms molecular ion peaks (e.g., [M+H] at m/z 316 for phosphonates) .
Advanced Research Questions
Q. How do solvent interactions influence the physicochemical properties of diethyl(2-hydroxyethyl)ammonium ionic liquids in binary mixtures?
- Answer : In blends with alcohols (methanol, ethanol), hydrogen-bonding networks alter density and viscosity. For bis(2-hydroxyethyl)ammonium propionate, increasing alcohol chain length reduces polarity, lowering viscosity ( ). Molecular dynamics simulations can model solvent-cation/anion interactions, with radial distribution functions (RDFs) identifying preferential solvation .
Q. What mechanisms underlie the biocidal activity of diethyl(2-hydroxyethyl)ammonium propionate derivatives, and how are structure-activity relationships (SARs) analyzed?
- Answer : The compound’s quaternary ammonium group disrupts microbial membranes via electrostatic interactions. SAR studies compare analogs (e.g., N,N-didecyl-N-(2-hydroxyethyl)-N-methylammonium propionate in ) by varying alkyl chain length and substituents. Minimum inhibitory concentration (MIC) assays and time-kill kinetics quantify efficacy against Gram-positive/negative bacteria .
Q. How are computational methods applied to predict the reactivity and degradation pathways of diethyl(2-hydroxyethyl)ammonium derivatives?
- Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., ester linkages). Molecular orbital analysis (HOMO-LUMO gaps) predicts susceptibility to oxidative degradation. For example, lactoyloxypropionate ester cleavage is modeled via nucleophilic attack by hydroxide ions in aqueous environments .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., density, solubility) for diethyl(2-hydroxyethyl)ammonium ionic liquids?
- Answer : Discrepancies arise from impurities or measurement techniques. Standardized protocols (e.g., ASTM D4052 for density, Karl Fischer titration for water content) minimize variability. For bis(2-hydroxyethyl)ammonium propionate, reproducibility is ensured by calibrating viscometers and using ultra-dry solvents ( ). Meta-analyses compare datasets across studies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
